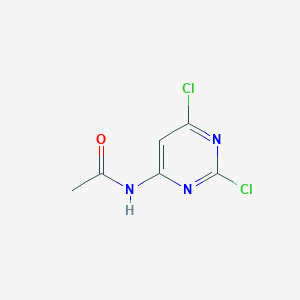

N-(2,6-dichloropyrimidin-4-yl)acetamide

Description

N-(2,6-Dichloropyrimidin-4-yl)acetamide is a pyrimidine derivative characterized by a dichloro-substituted pyrimidine core linked to an acetamide moiety. This compound is synthesized via nucleophilic substitution or acylation reactions. For instance, in related syntheses, acetyl chloride reacts with pyrimidinyl amines in polar aprotic solvents like DMF under controlled conditions, yielding acetamide derivatives in high purity (94% yield) . Key structural features include:

- Dichloropyrimidine core: Provides electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- Acetamide side chain: Enhances hydrogen-bonding capacity and modulates solubility.

Spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, HRMS) confirms the presence of diagnostic signals, such as C=O stretching at ~1,730 cm⁻¹ in IR and aromatic proton resonances in NMR .

Properties

Molecular Formula |

C6H5Cl2N3O |

|---|---|

Molecular Weight |

206.03 g/mol |

IUPAC Name |

N-(2,6-dichloropyrimidin-4-yl)acetamide |

InChI |

InChI=1S/C6H5Cl2N3O/c1-3(12)9-5-2-4(7)10-6(8)11-5/h2H,1H3,(H,9,10,11,12) |

InChI Key |

WSJYIEFGQRWIKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle: The pyrimidine core in the target compound contrasts with fused systems (e.g., pyrido-thieno-pyrimidine in ) or pyridazinones in FPR agonists . These differences impact electronic properties and binding affinities.

- Substituent Effects: Electron-withdrawing groups (EWGs): The 2,6-dichloro substitution in the target compound enhances electrophilicity compared to methoxy or methyl groups in analogs . Acetamide positioning: In pyridazinone derivatives, acetamide placement at the 1-position (vs. 4-position in the target compound) alters receptor specificity (e.g., FPR2 agonism) .

Physicochemical Properties

Analysis :

- The target compound’s dichloro substitution likely reduces solubility in polar solvents compared to methoxybenzyl-containing analogs .

- Dual C=O stretches in pyrido-thieno-pyrimidine derivatives suggest conformational rigidity absent in simpler pyrimidines .

Research Implications

The dichloropyrimidine core offers a balance of reactivity and stability, distinguishing it from bulkier fused-ring systems. Future studies should explore:

- Structure-Activity Relationships (SAR) : Systematic substitution (e.g., replacing Cl with Br or CF₃) to optimize pharmacokinetics.

- Biological Screening : Prioritize assays for kinase inhibition or antimicrobial activity, given precedents in pyrimidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.